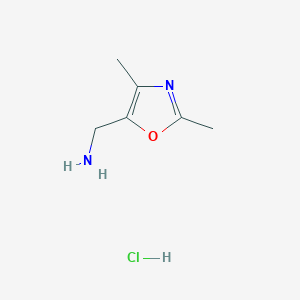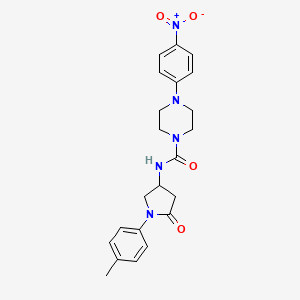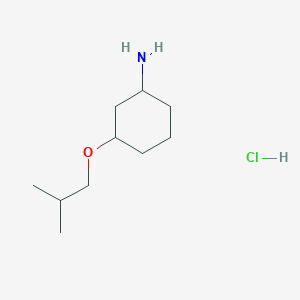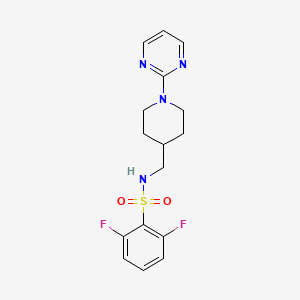
2,6-difluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-difluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide, also known as PF-06463922, is a novel small molecule inhibitor that has been widely studied in scientific research. It belongs to the class of sulfonamide compounds and has shown promising results in various preclinical studies.
Aplicaciones Científicas De Investigación
Quantum Chemical and Molecular Dynamic Simulation Studies
Quantum chemical calculations and molecular dynamics simulations have investigated the adsorption and corrosion inhibition properties of certain piperidine derivatives on the corrosion of iron. These studies provide insights into the global reactivity parameters, such as HOMO, LUMO, energy gaps, and other properties, which are crucial for understanding the inhibition efficiencies of these compounds. These computational approaches help in predicting the binding energies and the adsorption behaviors of these derivatives on metal surfaces, indicating their potential applications in corrosion inhibition (Kaya et al., 2016).
Synthesis and Antimicrobial Activity
The synthesis of new bioactive heterocyclic compounds, particularly those involving piperidine and pyrimidin-2-yl benzenesulfonamide derivatives, has shown significant antimicrobial activity. These compounds were evaluated against various microbial strains, demonstrating their potential in developing new antimicrobial agents. The structural elucidation of these compounds was achieved through comprehensive spectroscopic analysis (Desai et al., 2016).
Anticancer Activity
Research into pyrrolopyrimidin-6-yl benzenesulfonamides has identified a new series of compounds as potent A2B adenosine receptor antagonists. These compounds exhibit high affinity for the A2B adenosine receptor, showing selectivity over other adenosine receptors. Their synthesis and structure-activity relationship (SAR) studies highlight their potential as therapeutic agents in cancer treatment, particularly for improving absorption properties (Esteve et al., 2006).
Herbicidal Applications
The development of new pyrimidine and triazine intermediates for herbicidal sulfonylureas has introduced compounds with selective post-emergence herbicide activity in crops like cotton and wheat. These intermediates, synthesized through various chemical processes, demonstrate how the combination of specific substituents leads to selectivity and efficacy in herbicidal activity. This research provides a pathway for the creation of more effective and selective agrochemicals (Hamprecht et al., 1999).
Glycosylation Agents
Studies on the synthesis and application of benzenesulfonamide derivatives in glycosylation reactions highlight their significance in the formation of glycosidic linkages. These compounds act as powerful reagents for activating thioglycosides, facilitating their conversion to glycosyl triflates and glycosides. Such applications are critical in the synthesis of complex carbohydrates and glycoconjugates, essential for biological research and pharmaceutical development (Crich & Smith, 2001).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Compounds with similar structures have been found to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Pkb, a potential target of similar compounds, is a key downstream component in the phosphatidylinositol-3 kinase (pi3k) signaling pathway . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Similar compounds have been found to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Propiedades
IUPAC Name |
2,6-difluoro-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O2S/c17-13-3-1-4-14(18)15(13)25(23,24)21-11-12-5-9-22(10-6-12)16-19-7-2-8-20-16/h1-4,7-8,12,21H,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHIRUFTNJWGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=C(C=CC=C2F)F)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

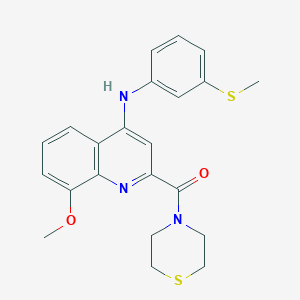

![4-[(2-Sulfanyl-1H-imidazol-1-yl)amino]benzonitrile](/img/structure/B2747698.png)
![[(4-Butoxy-3-methylphenyl)sulfonyl]-4-pyridylamine](/img/structure/B2747701.png)
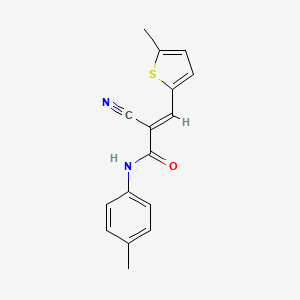

![3-(4-fluorophenyl)-8-methoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2747705.png)
![Methyl 2-[(4-methoxycarbonylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2747706.png)

![N-methyl-2-(methylsulfanyl)-N-{[4-(morpholin-4-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2747708.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2747711.png)
